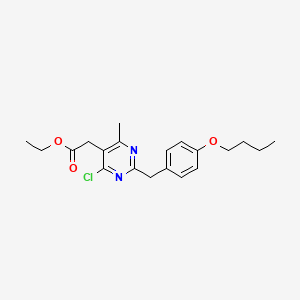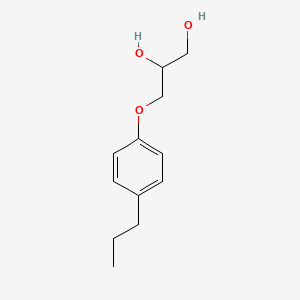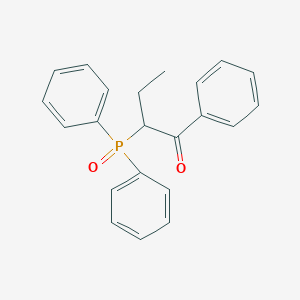
2-(Diphenylphosphoryl)-1-phenylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diphenylphosphoryl)-1-phenylbutan-1-one is an organophosphorus compound characterized by the presence of a diphenylphosphoryl group attached to a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphoryl)-1-phenylbutan-1-one typically involves the reaction of diphenylphosphine oxide with a suitable butanone derivative under controlled conditions. One common method includes the use of halogenophosphines and organometallic reagents . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography can be employed to ensure the quality and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diphenylphosphoryl)-1-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of products depending on the nucleophile involved.
Aplicaciones Científicas De Investigación
2-(Diphenylphosphoryl)-1-phenylbutan-1-one has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into potential therapeutic applications, such as anticancer agents, is ongoing.
Mecanismo De Acción
The mechanism by which 2-(Diphenylphosphoryl)-1-phenylbutan-1-one exerts its effects involves interactions with molecular targets such as enzymes and proteins. The phosphoryl group can form strong bonds with active sites, inhibiting enzyme activity or altering protein function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphoryl azide: Known for its use in peptide synthesis and as a versatile reagent in organic chemistry.
Diphenylphosphorylacetic acid: Used in conformational analysis and studies involving dipole moments and IR spectroscopy.
Uniqueness
2-(Diphenylphosphoryl)-1-phenylbutan-1-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and stability. Its ability to participate in a wide range of chemical reactions and form stable complexes with biological molecules sets it apart from other similar compounds.
Propiedades
Número CAS |
63103-51-5 |
|---|---|
Fórmula molecular |
C22H21O2P |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
2-diphenylphosphoryl-1-phenylbutan-1-one |
InChI |
InChI=1S/C22H21O2P/c1-2-21(22(23)18-12-6-3-7-13-18)25(24,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,21H,2H2,1H3 |
Clave InChI |
HOYWRWFJDSYATQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methylbutyl 3-(quinolin-2-YL)benzo[F]quinoline-1-carboxylate](/img/structure/B14509060.png)

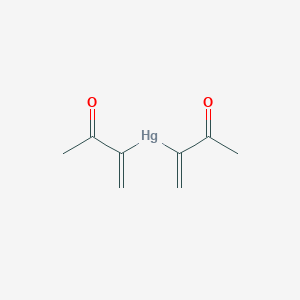
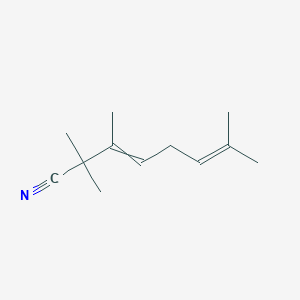
![1-[(2-Ethoxyethyl)sulfanyl]pentane](/img/structure/B14509080.png)
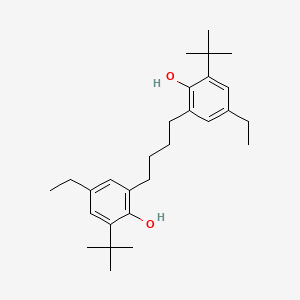
![2-Hydroxy-6-oxo-3-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14509093.png)
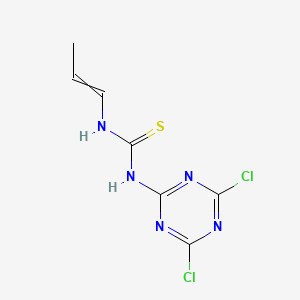
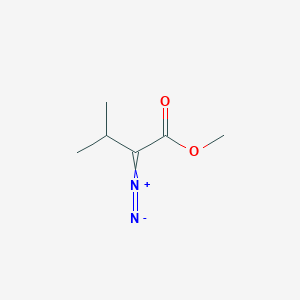
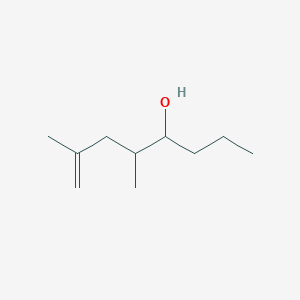
![Ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate](/img/structure/B14509134.png)

